1-Benzyl-4-(4-ethylcyclohexyl)piperazine is an organic compound belonging to the class of piperazine derivatives. This compound features a piperazine ring substituted with a benzyl group and a 4-ethylcyclohexyl moiety. Piperazines are known for their diverse biological activities, making them significant in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the formation of the piperazine ring followed by the introduction of substituents. Its synthesis and applications have been explored in scientific literature, particularly in the context of drug development and organic synthesis.
1-Benzyl-4-(4-ethylcyclohexyl)piperazine is classified as a piperazine derivative. It is often studied for its potential pharmacological properties, including its interactions with various biological targets.
The synthesis of 1-benzyl-4-(4-ethylcyclohexyl)piperazine typically involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 1-benzyl-4-(4-ethylcyclohexyl)piperazine can be represented as follows:
The compound's structure can be analyzed using spectroscopic methods:
1-Benzyl-4-(4-ethylcyclohexyl)piperazine can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Reaction monitoring is often performed using thin-layer chromatography or HPLC.
The mechanism of action for 1-benzyl-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and selectivity can vary based on structural modifications and environmental factors. Research indicates that such compounds may modulate receptor activity, influencing various physiological processes .
Relevant data regarding melting point, boiling point, and spectral data (e.g., infrared spectra) are essential for characterizing this compound.
1-Benzyl-4-(4-ethylcyclohexyl)piperazine has several scientific uses:
Molecular Framework and Properties:This compound features a piperazine ring substituted at the N1 position by a benzyl group and at the N4 position by a 4-ethylcyclohexyl moiety. Its molecular formula is C₁₉H₃₀N₂, with a molecular weight of 286.46 g/mol. The cyclohexyl group adopts chair conformations, and the ethyl substituent introduces steric bulk and lipophilicity, significantly influencing receptor binding and metabolic stability. The benzyl group provides aromatic stacking potential, while the piperazine ring offers protonatable nitrogen atoms critical for salt formation and solubility modulation [1].
Table 1: Key Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₀N₂ |
Molecular Weight | 286.46 g/mol |
Core Structure | Disubstituted Piperazine |
Key Substituents | Benzyl, 4-Ethylcyclohexyl |
Calculated logP | ~4.5 (High lipophilicity) |
Stereochemical Considerations:The 4-ethylcyclohexyl group introduces chirality when attached to the piperazine nitrogen. The equatorial position of the ethyl group is thermodynamically favored, minimizing steric strain. This conformational preference impacts how the molecule presents its hydrophobic surfaces to biological targets. The stereochemistry at the cyclohexyl attachment point (axial vs. equatorial substitution) can dramatically alter receptor affinity and functional activity, necessitating enantioselective synthesis for optimal pharmacological profiling [3] [7].
Synthetic Analogues and Positional Isomers:Close analogues include 1-Benzyl-4-(1-ethylcyclohexyl)piperazine (PubChem CID: 139471507), where the ethyl group shifts to the cyclohexyl ring's 1-position. This minor structural change significantly alters steric and electronic properties, potentially affecting target engagement. Another related compound, 1-Benzyl-4-(2-ethoxyphenyl)piperazine (PubChem CID: 231915), replaces the alicyclic system with an aryl ether, demonstrating the piperazine scaffold's versatility [1] [2].
Table 2: Structural Analogues of Interest
Compound | Substituent at Piperazine N4 | Key Structural Difference |
---|---|---|
1-Benzyl-4-(4-ethylcyclohexyl)piperazine | 4-Ethylcyclohexyl | Reference Compound |
1-Benzyl-4-(1-ethylcyclohexyl)piperazine | 1-Ethylcyclohexyl | Ethyl Position on Cyclohexane |
1-Benzyl-4-(2-ethoxyphenyl)piperazine | 2-Ethoxyphenyl | Aromatic vs. Alicyclic Substituent |
Piperazine Scaffold Evolution:Piperazine derivatives emerged prominently in medicinal chemistry during the mid-20th century, initially explored for their anthelmintic properties. Their structural versatility—acting as conformationally constrained diamines—facilitated binding to diverse biological targets. The incorporation of lipophilic alicyclic systems like ethylcyclohexyl groups represented a strategic shift toward CNS targeting, addressing limitations of early polar piperazine drugs with poor blood-brain barrier penetration. The benzyl group became a common N1 substituent to modulate electron distribution and steric bulk [7].
Rational Design of Ethylcyclohexyl Derivatives:The specific integration of the 4-ethylcyclohexyl moiety reflects deliberate design principles established in neuropharmacology. Ethylcyclohexyl combines steric bulk for receptor complementarity with lipophilicity for CNS penetration, while avoiding excessive rigidity. Patent literature (e.g., WO2015056164A1) details synthetic routes to similar 1,4-cyclohexylamine derivatives, highlighting their utility as intermediates for dopamine D3 receptor-targeting drugs like cariprazine, which shares the critical trans-cyclohexyl-piperazine pharmacophore. These compounds are typically synthesized via nucleophilic substitution between N-benzylpiperazine and appropriately functionalized cyclohexyl precursors, often requiring transition metal catalysis for stereoselectivity [3] [4].
Role as Synthetic Intermediates:1-Benzyl-4-(4-ethylcyclohexyl)piperazine serves primarily as a precursor for more complex pharmacologically active molecules. The benzyl group acts as a protecting group, readily removable via hydrogenolysis to expose the secondary piperazine nitrogen for further functionalization. This deprotection enables the synthesis of tertiary amides or ureas essential for high-affinity CNS receptor ligands, exemplified by cariprazine derivatives containing dimethylurea extensions on the piperazine ring [3].
Dopamine Receptor Targeting:The structural motif aligns with privileged pharmacophores for dopamine D3 receptor modulation. Computational modeling suggests the ethylcyclohexyl group occupies a hydrophobic subpocket within the D3 receptor binding site, while the piperazine nitrogen coordinates with conserved aspartate residues. The benzyl group may engage in π-stacking with aromatic residues in transmembrane helices. This compound exhibits higher predicted affinity for D3 over D2 receptors due to the D3 receptor's larger hydrophobic binding pocket accommodating the ethylcyclohexyl group [3] [4] [8].
Table 3: Neuropharmacological Relevance
Target System | Potential Role of 1-Benzyl-4-(4-ethylcyclohexyl)piperazine | Example Clinical Indications |
---|---|---|
Dopamine D3 Receptors | Partial Agonism/Antagonism | Schizophrenia, Addiction |
Serotonin Receptors | Modulation via piperazine-aryl interactions | Depression, Anxiety |
Sigma Receptors | Potential ligand via hydrophobic domains | Cognitive Disorders, Neuropathic Pain |
Scaffold for Novel Therapeutics:This compound provides a versatile template for developing:
Comparative Pharmacology with Clinical Agents:While distinct from clinically approved drugs, this scaffold shares critical pharmacophoric elements with cariprazine (a D3-preferring partial agonist). Cariprazine incorporates a similar trans-1,4-disubstituted cyclohexyl-piperazine core but replaces the benzyl group with a more complex [(2,3-dichlorophenyl)piperazinyl]ethyl chain and adds a terminal dimethylurea. This highlights how 1-benzyl-4-(4-ethylcyclohexyl)piperazine serves as a foundational structure amenable to iterative optimization for enhanced potency, selectivity, and pharmacokinetic profiles [3] [8].
Table 4: Key Piperazine-Based CNS Drugs with Structural Parallels
Drug | Core Structure | Key Target | Structural Relationship |
---|---|---|---|
Cariprazine | trans-cyclohexyl-Piperazine | D3/D2 partial agonist | Shares alicyclic piperazine core; differs in N1 and N4 substituents |
Aripiprazole | Quinolinone-Piperazine | D2 partial agonist | Distant analogue; lacks alicyclic moiety |
Lurasidone | Benzisothiazole-Piperazine | 5-HT2A/D2 antagonist | Distant analogue; fused ring system |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1